molecular formula C6H5ClFN B1302006 3-Chloro-5-fluoroaniline CAS No. 4863-91-6

3-Chloro-5-fluoroaniline

Cat. No. B1302006
CAS RN: 4863-91-6
M. Wt: 145.56 g/mol
InChI Key: LPIFAHAICWJMRR-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoroaniline is a halogenated aniline derivative, which is a compound of interest in various chemical research areas. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the compound's reactivity and physical properties. Although the provided papers do not directly discuss 3-chloro-5-fluoroaniline, they provide insights into related compounds that can help infer some of its characteristics.

Synthesis Analysis

The synthesis of related fluorinated compounds, such as 3-amino-5-fluoroalkylfurans, has been achieved through the cyclization of fluorovinamides, indicating that similar strategies might be applicable for synthesizing 3-chloro-5-fluoroaniline derivatives . The method described is compatible with various fluorinated groups and substituents, suggesting potential pathways for the synthesis of 3-chloro-5-fluoroaniline with different functional groups.

Molecular Structure Analysis

Rotamers and isotopomers of 3-chloro-5-fluoroanisole, a compound structurally similar to 3-chloro-5-fluoroaniline, have been studied using spectroscopy and theoretical calculations . The research indicates that different rotamers can exist due to the presence of halogen atoms, which may also be true for 3-chloro-5-fluoroaniline. The crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined, showing classical intra- and intermolecular hydrogen bonds and halogen interactions . These findings suggest that 3-chloro-5-fluoroaniline may also exhibit specific molecular interactions due to its halogen atoms.

Chemical Reactions Analysis

The metabolism of 3-chloro-4-fluoroaniline in rats has been studied, revealing rapid and extensive transformation into various metabolites . Although this study focuses on a different isomer, it highlights the reactivity of chloro-fluoroaniline compounds in biological systems, which could be relevant for understanding the chemical behavior of 3-chloro-5-fluoroaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines can be influenced by the nature and position of the halogen substituents. For instance, the study of 3-chloro-4-fluoroaniline's metabolism suggests that halogenated anilines can undergo N-acetylation and hydroxylation followed by O-sulfation . The spectroscopic analysis of 3-chloro-5-fluoroanisole provides data on vibrational frequencies and ionization energies, which could be somewhat comparable to those of 3-chloro-5-fluoroaniline .

Scientific Research Applications

  • Nonlinear Optical Materials
    • Summary of Application : 3-Chloro-5-fluoroaniline and its halogenated derivatives have been studied for their nonlinear optical (NLO) properties . NLO materials have many applications in photonics, optical processing, optical computing, sensing, imaging, and cancer therapy .
    • Methods of Application : The finite field approach was employed to determine their first (β) and second (γ) hyperpolarizabilities . Spectroscopic characterizations, including geometrical parameters, vibrational and electronic absorption spectra, molecular orbital analysis, and electronic properties, were reported .
    • Results : Aniline and its substituents were found to be the most stable at this level of theory, consistent with experimental data . Despite their insolubility in water, significant changes in structural and vibrational frequencies were observed . Electronic absorption spectra were calculated using time-dependent density functional theory (TD-DFT) at the same level of theory . The wavelength of electronic transition, oscillator strength, and HOMO to LUMO energy gap were determined . Aniline and its substituents exhibited greater responsiveness to the first hyperpolarizability than the second, with variations depending on the method and basis set .
  • Pharmaceuticals

    • Summary of Application : 3-Chloro-5-fluoroaniline is extensively used to synthesize active pharmaceutical ingredients (APIs), particularly antiviral compounds targeting the influenza A H1N1 virus . It is also involved in the synthesis of glucocorticoid receptor agonist for inflammation treatments .
    • Methods of Application : 3-Chloro-5-fluoroaniline can be readily incorporated into molecular scaffolds through reductive amination and nucleophilic substitution . The synthesis of the tetrahydroquinoline-based glucocorticoid receptor agonist commences with 3-chloro-5-fluoroaniline reacting with acetone and iodine under Skraup reaction . The presence of chlorine and fluorine substituents in 3-chloro-5-fluoroaniline enables further functionalization, such as palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution .
    • Results : The use of 3-Chloro-5-fluoroaniline in the synthesis of APIs has led to the development of effective treatments for various conditions, including viral infections and inflammation .
  • Proteomics Research

    • Summary of Application : 3-Chloro-5-fluoroaniline is used in proteomics research .
    • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the nature of the research being conducted .
    • Results : The outcomes of this research can also vary widely, but the use of 3-Chloro-5-fluoroaniline can contribute to significant advancements in the field of proteomics .
  • Antiviral Treatments

    • Summary of Application : 3-Chloro-5-fluoroaniline is used to synthesize active pharmaceutical ingredients (APIs), particularly antiviral compounds targeting the influenza A H1N1 virus .
    • Methods of Application : 3-Chloro-5-fluoroaniline can be readily incorporated into molecular scaffolds through reductive amination and nucleophilic substitution .
    • Results : The use of 3-Chloro-5-fluoroaniline in the synthesis of APIs has led to the development of effective treatments for viral infections .
  • Inflammation Treatments

    • Summary of Application : 3-Chloro-5-fluoroaniline is involved in the synthesis of glucocorticoid receptor agonist for inflammation treatments .
    • Methods of Application : The synthesis of the tetrahydroquinoline-based glucocorticoid receptor agonist commences with 3-chloro-5-fluoroaniline reacting with acetone and iodine under Skraup reaction .
    • Results : The use of 3-Chloro-5-fluoroaniline in the synthesis of APIs has led to the development of effective treatments for inflammation .
  • Chemical Research

    • Summary of Application : 3-Chloro-5-fluoroaniline is used in chemical research .
    • Methods of Application : The specific methods of application in chemical research can vary widely depending on the nature of the research being conducted .
    • Results : The outcomes of this research can also vary widely, but the use of 3-Chloro-5-fluoroaniline can contribute to significant advancements in the field of chemical research .

Safety And Hazards

3-Chloro-5-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral according to the GHS classification .

properties

IUPAC Name

3-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFAHAICWJMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370528
Record name 3-Chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoroaniline

CAS RN

4863-91-6
Record name 3-Chloro-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4863-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-fluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AA Bieberich, CRM Asquith - International Journal of Molecular Sciences, 2023 - mdpi.com
… Moving the chlorine around the ring to afford the 3-chloro-5-fluoroaniline derivative 86 reduced the CHI to 0.51, still about 25% higher than erlotinib. …
Number of citations: 1 www.mdpi.com
N Hwang, H Ban, S Wu, K McGuire… - Bioorganic & Medicinal …, 2022 - Elsevier
… In the end, two halogenated anilines, 3-chloro-5-fluoroaniline and 3,4,5-trifluoroaniline in 28 and 29, maintained submicromolar anti-HBV activities. …
Number of citations: 4 www.sciencedirect.com
M Medveczky, TF Yang, J Gambino… - Journal of medicinal …, 1995 - ACS Publications
2-Anilinopurines and 6-anilinopyrimidines bearing 3, 4-or 3, 5-dichloro substituents in the anilino ring inhibited virus-specific DNA synthesis by human cytomegalovirus (HCMV)-infected …
Number of citations: 10 pubs.acs.org
J Yu, P Zhou, M Hu, L Yang, G Yan, R Xu… - European Journal of …, 2019 - Elsevier
… 4-Bromo-3-chloro-5-fluoroaniline (6). 3-Chloro-5-fluoroaniline (5.0 mmol, 730.0 mg) was … The intermediate 4-Bromo-3-chloro-5-fluoroaniline (6) was obtained by filtration, washed …
Number of citations: 18 www.sciencedirect.com
BT Hopkins, E Bame, N Bell, T Bohnert… - Bioorganic & Medicinal …, 2021 - Elsevier
… in a two-step sequence, beginning with treatment of 56 with TMEDA, TMSCl and iodine to afford intermediate 57 which was subsequently reacted with 3-chloro-5-fluoroaniline under …
Number of citations: 5 www.sciencedirect.com
A Kallinen, K Mardon, S Lane… - ACS Chemical …, 2023 - ACS Publications
Several classes of cannabinoid receptor type 2 radioligands have been evaluated for imaging of neuroinflammation, with successful clinical translation yet to take place. Here we …
Number of citations: 1 pubs.acs.org
PM Wehn, JP Rizzi, DD Dixon, JA Grina… - Journal of medicinal …, 2018 - ACS Publications
… A vial was charged with 3-chloro-5-fluoroaniline (200 mg, 1.37 mmol), DMF (1.5 mL), 1-(4-fluoro-3-nitrophenyl)ethanone (126 mg, 0.689 mmol), and pyridine (125 μL, 1.51 mmol). The …
Number of citations: 65 pubs.acs.org
R Leiva, M Barniol-Xicota, S Codony… - Journal of Medicinal …, 2018 - ACS Publications
… By following general procedure A, 3-chloro-5-fluoroaniline (0.54 mL, 5 mmol), 1-(2-chloroethyl)piperidine hydrochloride (0.46 g, 2.5 mmol), K 2 CO 3 (691 mg, 5 mmol), and KI (42 mg, …
Number of citations: 39 pubs.acs.org
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need to populate the antimalarial clinical portfolio with new candidates because of resistance against frontline antimalarials. To discover new antimalarial chemotypes…
Number of citations: 2 pubs.acs.org
JL Rogers - 2013 - utswmed-ir.tdl.org
… These products were then coupled with 3–chloro– 5–fluoroaniline (2-34) to furnish the desired products. A third derivative in this series was produced through coupling with compound 2…
Number of citations: 0 utswmed-ir.tdl.org

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